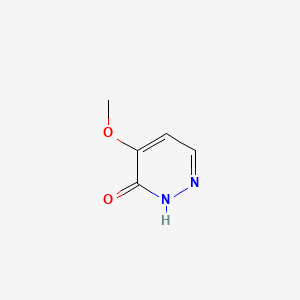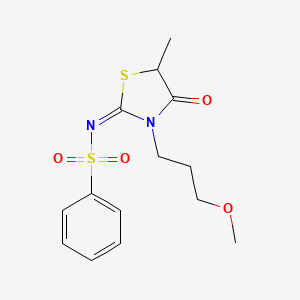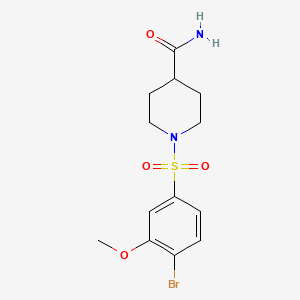
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest due to its multifaceted roles in various fields such as chemistry, biology, and medicine. Known for its complex structure and unique functional groups, it offers significant potential for synthetic applications and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves several steps:
Formation of the Core Structure: : The benzamide core can be synthesized via a condensation reaction between benzoic acid and an appropriate amine.
Introduction of the Tetrazole Moiety: : The tetrazole ring is introduced through a cyclization reaction involving a nitrile and an azide.
Attachment of the Morpholino Group: : The morpholino group is attached via an alkylation reaction using 2-chloro-N-(2-morpholinoethyl)-acetamide.
Industrial Production Methods
Industrial-scale production would likely utilize optimized reaction conditions to maximize yield and purity. This might include:
High-pressure reactors for the cyclization step
Continuous flow systems for improved reaction control
Advanced purification techniques such as high-performance liquid chromatography (HPLC)
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at the tetrazole ring or the morpholino moiety.
Reduction: : Reduction reactions might involve the cyano group or the carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions can occur at the cyano group or other electrophilic sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Depending on the reaction, major products can include:
Oxidized derivatives of the morpholino or tetrazole groups
Reduced forms of the cyano or carbonyl groups
Substituted benzamide derivatives
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide serves as a versatile intermediate for the construction of complex molecules.
Biology
In biological research, the compound's ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways.
Medicine
In medicine, its structural motifs are investigated for their potential as therapeutic agents, particularly in fields like oncology and neurology.
Industry
In industrial applications, this compound may be used in the development of specialty chemicals, agrochemicals, or as a part of complex formulations.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves:
Binding to active sites: : Inhibiting or modulating enzyme activity
Interaction with receptors: : Altering signaling pathways
DNA/RNA binding: : Affecting transcription and translation processes
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyano-N-phenylbenzamide: : Lacks the morpholino and tetrazole groups, leading to different reactivity and biological activity.
N-(4-(2-morpholinoethyl)phenyl)benzamide: : Similar but without the cyano and tetrazole groups, altering its chemical properties.
4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)benzoic acid: : Differing in the carboxylic acid group in place of the amide.
Uniqueness
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is unique due to its combination of functional groups, which provides a diverse array of reactive sites and biological activities. Its structural complexity allows for versatile applications in both research and industry, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
3-cyano-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4/c22-13-15-2-1-3-16(12-15)20(30)23-17-4-6-18(7-5-17)28-21(31)27(24-25-28)14-19(29)26-8-10-32-11-9-26/h1-7,12H,8-11,14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBORWRVLPNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
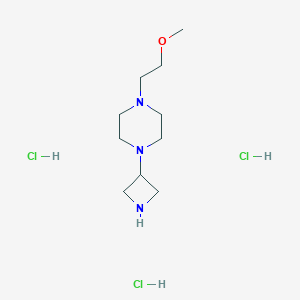
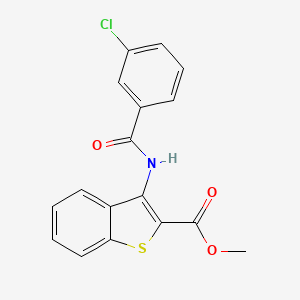
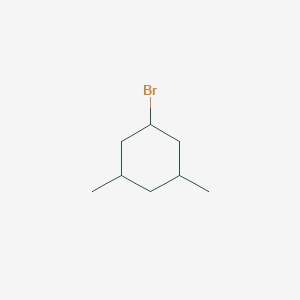
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)
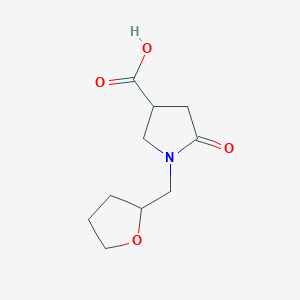
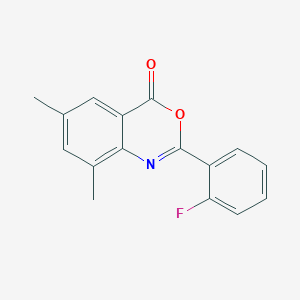

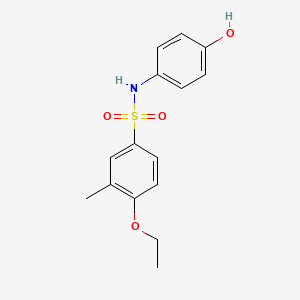
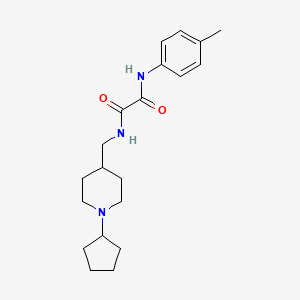
![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
![7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B2731723.png)
